molecular formula C16H29F3N3O3P B12045249 TFA-Pentylaminolinker Phosphoramidite

TFA-Pentylaminolinker Phosphoramidite

Cat. No.: B12045249
M. Wt: 399.39 g/mol
InChI Key: OVFVLUKVODOLBV-UHFFFAOYSA-N
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Description

TFA-Pentylaminolinker Phosphoramidite: is a specialized reagent used in the synthesis of oligonucleotides. It is particularly valuable in the field of DNA synthesis due to its ability to introduce functional groups at specific positions within the oligonucleotide chain. The compound’s empirical formula is C16H29F3N3O3P and it has a molecular weight of 399.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TFA-Pentylaminolinker Phosphoramidite involves the reaction of a pentylamine linker with a phosphoramidite reagent. The reaction typically occurs in the presence of a base such as tetrazole, which acts as an activator. The trifluoroacetyl (TFA) protecting group is used to protect the amino group during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped with advanced purification and quality control systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

TFA-Pentylaminolinker Phosphoramidite exerts its effects by introducing functional groups into oligonucleotides during the synthesis process. The trifluoroacetyl protecting group is removed during post-synthesis treatment, revealing the free amine group, which can then react with electrophilic labeling reagents. This allows for the functionalization of oligonucleotides, making them useful for various applications in research and industry .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to introduce functional groups at specific positions within the oligonucleotide chain, making it highly valuable for the synthesis of modified DNA sequences. Its use of the trifluoroacetyl protecting group ensures efficient and controlled synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H29F3N3O3P

Molecular Weight

399.39 g/mol

IUPAC Name

N-[5-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypentyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H29F3N3O3P/c1-13(2)22(14(3)4)26(25-12-8-9-20)24-11-7-5-6-10-21-15(23)16(17,18)19/h13-14H,5-8,10-12H2,1-4H3,(H,21,23)

InChI Key

OVFVLUKVODOLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCNC(=O)C(F)(F)F)OCCC#N

Origin of Product

United States

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